molecular formula C8H8N2O B1171430 O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol CAS No. 186020-53-1

O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol

Cat. No. B1171430
CAS RN: 186020-53-1
InChI Key:
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Description

Synthesis Analysis

The synthesis of PEG-based compounds often involves the anionic ring-opening polymerization of ethylene oxide, allowing for the creation of well-defined polymer structures with controlled molecular weights. For example, Herzberger et al. (2016) describe the synthesis of thioether-functional PEG via copolymerization of 2-(methylthio)ethyl glycidyl ether (MTEGE) and ethylene oxide, resulting in random and block copolymers with molecular weights ranging from 5,600 to 12,000 g·mol(-1) (Herzberger et al., 2016).

Molecular Structure Analysis

The molecular structure of PEG derivatives can significantly impact their physical and chemical properties. For instance, Ishii et al. (2005) prepared a well-defined PEG with a 2-pyridyldithio end group and a carboxyl group at the other end through chemical modification, demonstrating the versatility in functionalizing PEG for specific applications (Ishii et al., 2005).

Chemical Reactions and Properties

PEG can undergo various chemical reactions, enabling the attachment of reactive groups or drug molecules. Xie et al. (2010) synthesized a heterobifunctional PEG with a succinimidyl carbonate (SC)-activated end and an alkyne for "click" chemistry, facilitating reversible PEGylation and conjugation to biomolecules (Xie et al., 2010).

Physical Properties Analysis

The physical properties of PEG, such as solubility, crystallinity, and thermal stability, are crucial for its applications. Yamamoto et al. (1983) investigated the crystallizability and thermal properties of poly[ethylene 4, 4′-(1, 2-ethanediyldioxy) bis (3-ethylbenzoate)], showing its crystalline nature and thermal stability, which are important for fiber production and other industrial applications (Yamamoto et al., 1983).

Chemical Properties Analysis

The chemical properties of PEG, including its reactivity, biocompatibility, and ability to form stable conjugates with drugs and biomolecules, make it a valuable tool in drug delivery and biotechnology. The study by Pechar et al. (2000) on the synthesis of a novel PEG-based polymer drug carrier system exemplifies the potential of PEG in creating biodegradable and biocompatible drug delivery systems (Pechar et al., 2000).

Scientific Research Applications

  • Hydrogel Formation : Water-soluble poly(ether urethanes) derived from L-lysine and poly(ethylene glycol) were developed, showing potential for creating transparent, highly swollen films with significant tensile strength, useful in biomedical applications (Nathan et al., 1992).

  • Bioconjugation Applications : Heterobifunctional polyethylene glycol derivatives with both “click” and electrophilic functionalities have been synthesized, enabling versatile bioconjugation chemistry and enhancing the potential for drug delivery and other biomedical uses (Cardoen et al., 2012).

  • Protein Conjugation : A novel strategy for synthesizing poly(ethylene glycol) with a single reactive group for bioconjugation, including protein conjugation, was developed. This approach is significant for pharmaceutical applications, particularly in targeted drug delivery (Zhang et al., 2010).

  • Surface Modification : Diblock copolymers of polyethylene and poly(ethylene glycol) were synthesized and found effective as surface modification agents, turning hydrophobic surfaces into hydrophilic ones, applicable in materials science and engineering (Li et al., 2015).

  • Chemical Recycling of PET : Research has focused on the depolymerization of waste polyethylene terephthalate into monomers like bis(2-hydroxyethyl terephthalate), demonstrating the potential for chemical recycling of PET and addressing environmental sustainability issues (Xi et al., 2005).

  • Biomedical Applications : A study explored the use of poly(ethylene glycol) in the modification of fibrin for biomedical applications, particularly in tissue engineering. The research investigated the potential of functionalized polyethylene glycol in enhancing the properties of native fibrin (Konarev et al., 2020).

Mechanism of Action

Target of Action

O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol, also known as NHS-PEG-NHS, is primarily used as a cross-linking reagent . Its primary targets are amine groups present in various biological molecules .

Mode of Action

NHS-PEG-NHS interacts with its targets through its N-hydroxysuccinimide (NHS) ester groups at both ends of the molecule . These NHS ester groups react with amine groups in proteins or other biological molecules, forming stable amide bonds . This allows NHS-PEG-NHS to link two molecules together, hence its role as a cross-linking reagent .

Biochemical Pathways

The exact biochemical pathways affected by NHS-PEG-NHS depend on the specific molecules it is used to cross-link. It is often used in the covalent conjugation of tumor-targeting ligands to near-infrared (nir) fluorescent superparamagnetic iron oxide (io)- human serum albumin (hsa) nanoparticles . This allows for targeted delivery of these nanoparticles to tumor cells .

Pharmacokinetics

Polyethylene glycol (peg) molecules are generally known to improve the solubility and stability of conjugated drugs, and to reduce their immunogenicity .

Result of Action

The result of NHS-PEG-NHS’s action is the formation of stable, covalently linked conjugates of the molecules it cross-links . For example, when used to conjugate tumor-targeting ligands to NIR fluorescent IO-HSA nanoparticles, the result is a nanoparticle that can specifically target and be visualized in tumor cells .

Action Environment

The action of NHS-PEG-NHS can be influenced by various environmental factors. For example, the reaction between NHS-PEG-NHS and amine groups is pH-dependent, with optimal conjugation occurring at around pH 7-9 . Additionally, the stability of NHS-PEG-NHS can be affected by temperature, with storage at -20°C recommended to prevent hydrolysis of the NHS ester groups .

Safety and Hazards

The safety data sheet for O,O’-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol suggests that if breathed in, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethoxy]ethylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O12/c27-15(1-7-21(33)37-25-17(29)3-4-18(25)30)23-9-11-35-13-14-36-12-10-24-16(28)2-8-22(34)38-26-19(31)5-6-20(26)32/h1-14H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNIYRUXBLQWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

186020-53-1
Record name α-[2-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethyl]-ω-[2-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]ethoxy]poly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186020-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does O,O'-Bis[2-(N-Succinimidyl-succinylamino)ethyl]polyethylene glycol interact with fibrin and what are the downstream effects on fibrin structure?

A1: this compound is a type of PEGylation reagent. It contains N-hydroxysuccinimide (NHS) ester groups at both ends, which are highly reactive towards primary amines. Fibrin, a protein involved in blood clotting, contains lysine residues with primary amine groups. The NHS esters on this compound react with these amine groups on fibrin, forming stable amide bonds. This process, known as PEGylation, leads to the covalent attachment of polyethylene glycol chains to the fibrin structure [].

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